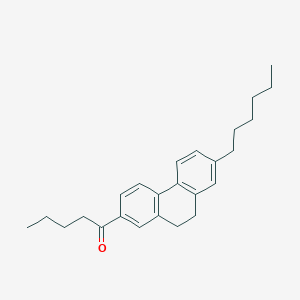
1-(7-Hexyl-9,10-dihydrophenanthren-2-YL)pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-(7-Hexyl-9,10-dihydrophenanthren-2-YL)pentan-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of 9,10-dihydrophenanthrene, which can be achieved through the hydrogenation of phenanthrene. The subsequent steps involve the introduction of the hexyl group and the pentanone group through alkylation and acylation reactions, respectively. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Analyse Chemischer Reaktionen
1-(7-Hexyl-9,10-dihydrophenanthren-2-YL)pentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the phenanthrene ring, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives have shown activity against certain biological targets, making it a candidate for drug development.
Industry: It is used in the development of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(7-Hexyl-9,10-dihydrophenanthren-2-YL)pentan-1-one involves its interaction with molecular targets, such as enzymes and receptors. For instance, its derivatives have been shown to inhibit the 3CLpro enzyme by binding to its active site, thereby preventing the replication of viruses like SARS-CoV-2 . The pathways involved in its action depend on the specific biological target and the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
1-(7-Hexyl-9,10-dihydrophenanthren-2-YL)pentan-1-one can be compared with other phenanthrene derivatives, such as:
9,10-Dihydrophenanthrene: Lacks the hexyl and pentanone groups, making it less versatile in certain applications.
Phenanthrene: The parent compound, which is more basic in structure and lacks the functional groups present in this compound.
1-(7-Hexylphenanthren-2-YL)pentan-1-one: Similar but without the dihydro modification, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting properties, which make it suitable for a wide range of applications in research and industry.
Eigenschaften
CAS-Nummer |
54454-90-9 |
|---|---|
Molekularformel |
C25H32O |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
1-(7-hexyl-9,10-dihydrophenanthren-2-yl)pentan-1-one |
InChI |
InChI=1S/C25H32O/c1-3-5-7-8-9-19-11-15-23-20(17-19)12-13-21-18-22(14-16-24(21)23)25(26)10-6-4-2/h11,14-18H,3-10,12-13H2,1-2H3 |
InChI-Schlüssel |
LIHVNUNSJZIORQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)C(=O)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


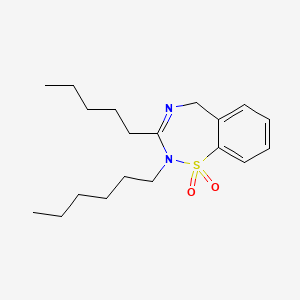


![4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol](/img/structure/B14648760.png)

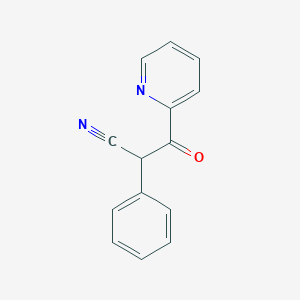
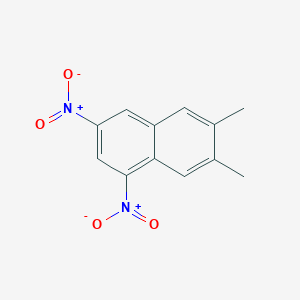
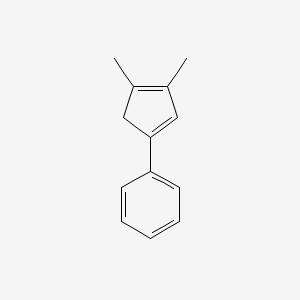
methanone](/img/structure/B14648786.png)
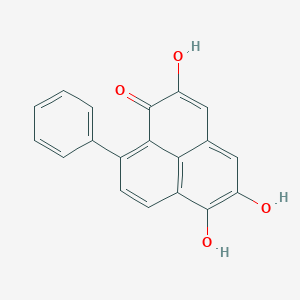

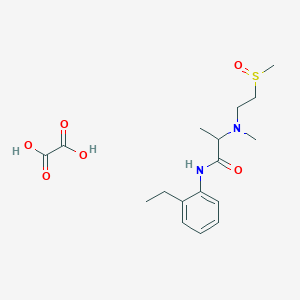
![{2-[(4-Chlorophenyl)sulfanyl]-4-methoxyphenyl}methanol](/img/structure/B14648827.png)

